Cas no 92935-94-9 (Angelicide)
Angelicide Chemical and Physical Properties
Names and Identifiers
-
- Angelicide
- Riligustilide
- 6,8′:7,3′-Diligustilide
- 3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione
- 3-Butylidene-3,4,5,5a,6,6′,7′,7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1′(3′H)-isobenzofuran]-1,3′-dione (ACI)
- HY-N6242
- CS-0032775
- (3'Z)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
- SCHEMBL11987214
- AKOS040760268
- 3-Butylidene-6-propyl-4,5,5a,6,6',7'-hexahydro-1H,3'H-spiro[cyclobuta[e]isobenzofuran-7,1'-isobenzofuran]-1,3'(3H,7aH)-dione
- 92935-94-9
- FS-10630
- DA-50471
-
- Inchi: 1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3
- InChI Key: TYSOMZQRYGBSKN-UHFFFAOYSA-N
- SMILES: C(C1C2CCC3C(=CCCC)OC(=O)C=3C2C21OC(=O)C1C=CCCC2=1)CC
Computed Properties
- Exact Mass: 380.19900
- Monoisotopic Mass: 380.19875937 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 871
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6
- Molecular Weight: 380.5
- XLogP3: 4.5
Experimental Properties
- Color/Form: Powder
- Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.076 g/l) (25 º C),
- PSA: 52.60000
- LogP: 4.92210
Angelicide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1385-1 mg |
Angelicide |
92935-94-9 | 1mg |
¥3633.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN1385-5mg |
Angelicide |
92935-94-9 | 5mg |
¥ 4280 | 2024-07-20 | ||
| TargetMol Chemicals | TN1385-5 mg |
Angelicide |
92935-94-9 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN1385-1 mL * 10 mM (in DMSO) |
Angelicide |
92935-94-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| A2B Chem LLC | AH93943-10mg |
Angelicide |
92935-94-9 | ≥98% | 10mg |
$877.00 | 2024-07-18 | |
| Aaron | AR00H1GJ-10mg |
Angelicide |
92935-94-9 | 98% | 10mg |
$703.00 | 2025-02-13 | |
| TargetMol Chemicals | TN1385-1 ml * 10 mm |
Angelicide |
92935-94-9 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 |
Angelicide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Angelicide
Introduction to Angelicide and Its Significance in Modern Chemical Biology
Angelicide, a compound with the chemical identifier CAS No. 92935-94-9, has emerged as a subject of considerable interest in the field of chemical biology. This compound, known for its unique molecular structure and potential biological activities, has garnered attention from researchers seeking novel therapeutic agents. The exploration of Angelicide's properties and applications represents a significant step forward in understanding the intricate relationship between chemistry and biological processes.
The molecular framework of Angelicide is characterized by its complex and highly functionalized structure. This complexity is not merely a feature of its chemical composition but also a key factor in its potential biological interactions. The compound's design allows for multiple points of interaction with biological targets, which is a critical aspect in the development of effective pharmaceuticals. The study of such interactions often involves advanced spectroscopic techniques and computational methods to elucidate the mechanisms by which Angelicide exerts its effects.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways with high specificity. Angelicide fits into this category, as it has shown promise in selectively targeting certain enzymes and receptors that are involved in critical cellular processes. This specificity is particularly important in the context of drug development, where off-target effects can lead to adverse reactions and reduced efficacy.
One of the most compelling aspects of Angelicide is its potential application in the treatment of various diseases. Research has indicated that it may have therapeutic benefits in areas such as cancer, inflammation, and neurodegenerative disorders. These findings are based on both preclinical studies and emerging clinical trials that have begun to explore the compound's efficacy and safety profile. The results from these studies have been encouraging, suggesting that Angelicide could be a valuable addition to the arsenal of treatments available for these conditions.
The synthesis of Angelicide presents a significant challenge due to its complex structure. However, advancements in synthetic chemistry have made it possible to produce this compound with increasing efficiency and purity. The development of novel synthetic routes has not only facilitated research but also opened up new possibilities for derivative compounds that could enhance its therapeutic potential.
The role of computational modeling in understanding Angelicide cannot be overstated. By using sophisticated algorithms and molecular dynamics simulations, researchers can predict how the compound interacts with biological targets at an atomic level. This approach has been instrumental in guiding experimental design and optimizing the compound's properties for better bioavailability and reduced toxicity.
The regulatory landscape for Angelicide is another area that has seen considerable attention. As with any potential therapeutic agent, ensuring compliance with regulatory standards is essential before it can be brought to market. Researchers are working closely with regulatory bodies to navigate these requirements, ensuring that Angelicide meets the necessary safety and efficacy criteria.
The future prospects for Angelicide are promising, with ongoing research aimed at expanding its applications and improving its performance. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are driving innovation in this field. These partnerships are crucial for translating laboratory discoveries into tangible benefits for patients worldwide.
In conclusion, Angelicide represents a significant advancement in the field of chemical biology. Its unique properties and potential applications make it a compelling candidate for further research and development. As our understanding of its mechanisms and applications grows, so too does the promise it holds for improving human health.